Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-1-(4-methylphenyl)-6-(1-methylpropyl)-2-thioxo-
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Overview
Description
6-(BUTAN-2-YL)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the class of bicyclic [6 + 6] systems. This compound features a unique structure with fused pyrimidine rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 6-(BUTAN-2-YL)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the bicyclic structure . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions: Typical reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(BUTAN-2-YL)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other bicyclic [6 + 6] systems such as pyrimido[4,5-d]pyrimidines and pyrido[4,3-d]pyrimidines. Compared to these compounds, 6-(BUTAN-2-YL)-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific substituents and the presence of a sulfur atom, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H22N4OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-butan-2-yl-1-(4-methylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H22N4OS/c1-4-12(3)20-9-14-15(18-10-20)21(17(23)19-16(14)22)13-7-5-11(2)6-8-13/h5-8,12,18H,4,9-10H2,1-3H3,(H,19,22,23) |
InChI Key |
ZTAFPFYECZOOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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